benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate
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Overview
Description
Benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-(pyrrolidin-1-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of carbamates, including this compound, can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The pyrrolidinyl-substituted phenyl ring can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the pyrrolidinyl-substituted phenyl ring.
N-benzyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a carbamate group.
Phenyl carbamate derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness: Benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate is unique due to the presence of both the carbamate group and the pyrrolidinyl-substituted phenyl ring. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl N-(4-pyrrolidin-1-ylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22-14-15-6-2-1-3-7-15)19-16-8-10-17(11-9-16)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCGYKZLHIUWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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